

Application Note: HPLC-UV Analysis of 4-Hydroxylonchocarpin

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Compound of Interest

Compound Name: 4-Hydroxylonchocarpin

Cat. No.: B017340

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Introduction

4-Hydroxylonchocarpin, also known as Isobavachromene, is a natural compound with a range of reported pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] Accurate and reliable quantitative analysis of **4-Hydroxylonchocarpin** in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the separation, identification, and quantification of such compounds in complex mixtures.[2] This application note describes a proposed reversed-phase HPLC-UV method for the determination of **4-Hydroxylonchocarpin**.

Principle

The method utilizes a C18 stationary phase to separate **4-Hydroxylonchocarpin** from other components in the sample matrix. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where **4-Hydroxylonchocarpin** exhibits significant absorption. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[2]
- Solvents: HPLC grade acetonitrile and methanol.
- Reagents: Formic acid and high-purity water.
- Standard: **4-Hydroxylonchocarpin** reference standard.
- Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2. Chromatographic Conditions

The following are proposed starting conditions and may require optimization:

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	280 nm
Run Time	Approximately 15 minutes

Table 1: Example Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30
15.0	70	30

3. Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve 10 mg of **4-Hydroxylonchocarpin** reference standard in 10 mL of methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- **Sample Preparation:** The sample preparation method will depend on the matrix. A general procedure for a solid sample is as follows:
 - Accurately weigh a known amount of the homogenized sample.
 - Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
 - Centrifuge the extract to pellet any insoluble material.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[\[4\]](#)[\[5\]](#)

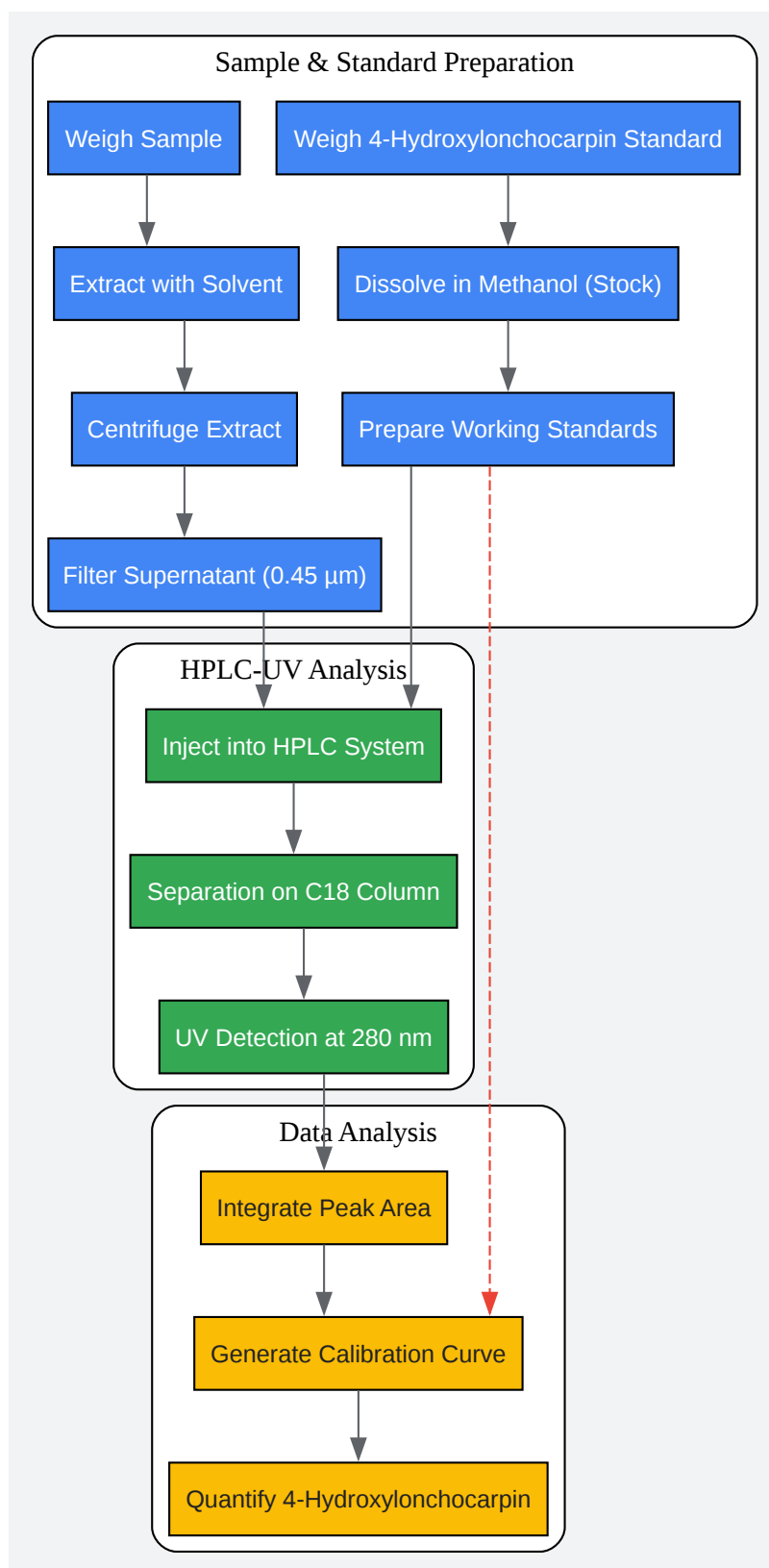
Method Validation Parameters (Example Data)

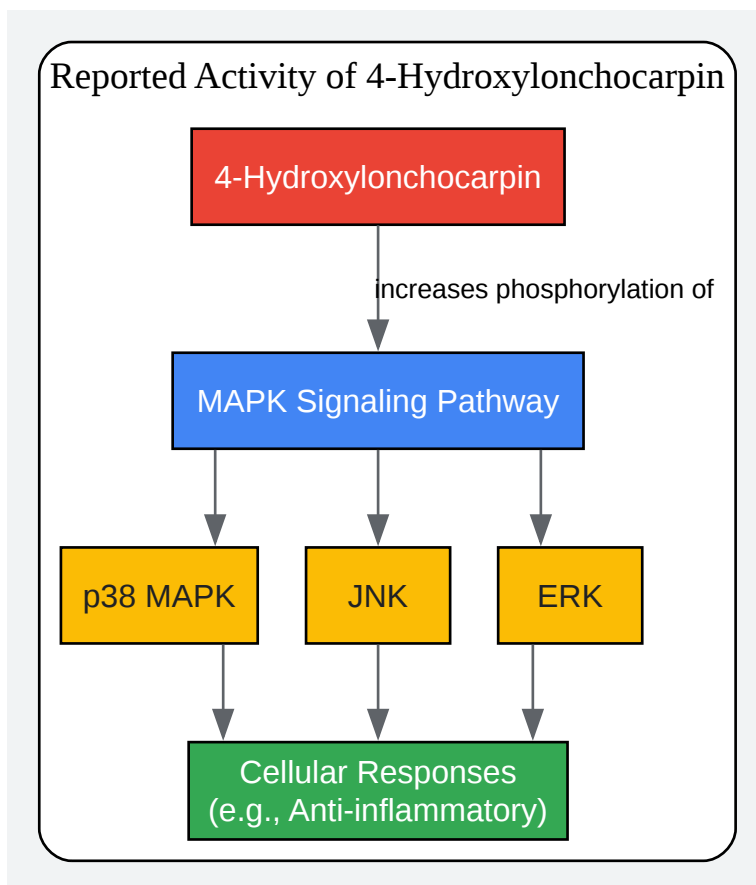
The following table summarizes the expected performance characteristics of the method. These values are illustrative and must be determined experimentally during method validation. [\[6\]](#)

Table 2: Summary of Method Validation Parameters

Parameter	Expected Result
Retention Time (RT)	Approximately 8.5 min
Linearity (R^2)	> 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	No interfering peaks at the RT of 4-Hydroxylonchocarpin

Visualizations





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